molecular formula C15H13NO B11881953 (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one

(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11881953
M. Wt: 223.27 g/mol
InChI Key: PUCZUBFZQVSURB-AWEZNQCLSA-N
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Description

(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinoline ring system fused with a phenyl group

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolin-4(1H)-one derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinolinone and dihydroquinoline derivatives, which can exhibit different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

(2S)-2-phenyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m0/s1

InChI Key

PUCZUBFZQVSURB-AWEZNQCLSA-N

Isomeric SMILES

C1[C@H](NC2=CC=CC=C2C1=O)C3=CC=CC=C3

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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